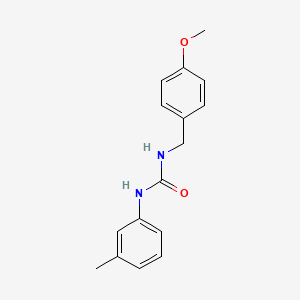
1-(3,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(3,4-dichlorobenzyl)-4-(2-pyridinyl)piperazine" involves complex processes, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, achieved a total yield of 48.2% through these steps, demonstrating the intricate nature of synthesizing such compounds (Quan, 2006).
Molecular Structure Analysis
Molecular structure characterization, including IR, 1H NMR, 13C NMR, elemental analyses, and single-crystal X-ray diffraction, plays a crucial role in confirming the chemical structure of synthesized compounds. For example, the synthesis and characterization of a structurally related compound, "5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one," utilized these techniques to confirm its structure (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing piperazine derivatives often include steps like hydrazinolysis, alkylation, acylation, and hydrolysis, which influence the compound's final properties. The preparation and reaction conditions significantly affect the yield and purity of the final product. For example, adjustments in the hydrolysis conditions of a related synthesis process led to a higher yield and simpler operation, highlighting the importance of reaction conditions in chemical synthesis (Xia Chi-zhong, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The inclusion of a piperazine unit, for instance, significantly enhanced the aqueous solubility and oral absorption of a clinical candidate compound, demonstrating the impact of molecular modifications on physical properties (K. Shibuya et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the compound's molecular structure. The presence of specific functional groups, such as piperazine, can influence these properties, affecting the compound's potential applications and reactions. For instance, a detailed study on the synthesis, crystal structure, and chemical properties of a nitrogenous compound demonstrated the influence of molecular structure on its reactivity and interactions (Shifeng Ban et al., 2023).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-5-4-13(11-15(14)18)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLITTBKJOLKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5651055.png)
![8-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651066.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5651071.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[3-(tetrahydrofuran-3-yl)propyl]piperidin-4-amine](/img/structure/B5651076.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]propanamide](/img/structure/B5651084.png)

![1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpiperidine](/img/structure/B5651106.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5651114.png)

![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5651151.png)
